1-Hydroxy-6-oxo-N-propyl-1,6-dihydropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-6-oxo-N-propyl-1,6-dihydropyridine-2-carboxamide is a chemical compound with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol . This compound is known for its unique structure, which includes a dihydropyridine ring, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-6-oxo-N-propyl-1,6-dihydropyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include a pyridine derivative and a propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the dihydropyridine ring.
Analyse Chemischer Reaktionen
1-Hydroxy-6-oxo-N-propyl-1,6-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-6-oxo-N-propyl-1,6-dihydropyridine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-6-oxo-N-propyl-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-6-oxo-N-propyl-1,6-dihydropyridine-2-carboxamide can be compared with other similar compounds, such as:
1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid: This compound has a similar dihydropyridine ring structure but differs in its functional groups.
Bicyclic 1 Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound contains a bicyclic ring system and exhibits different chemical properties
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.
Eigenschaften
Molekularformel |
C9H12N2O3 |
---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
1-hydroxy-6-oxo-N-propylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O3/c1-2-6-10-9(13)7-4-3-5-8(12)11(7)14/h3-5,14H,2,6H2,1H3,(H,10,13) |
InChI-Schlüssel |
GVLPURGLUBICAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=CC=CC(=O)N1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.